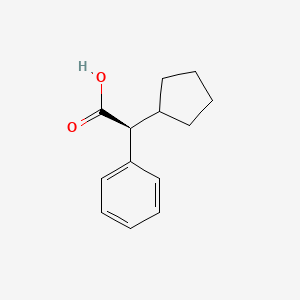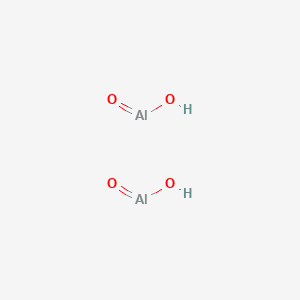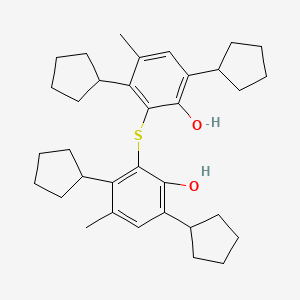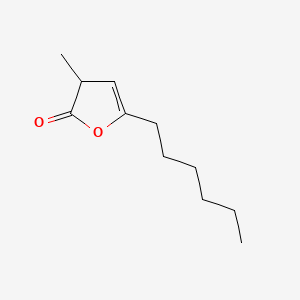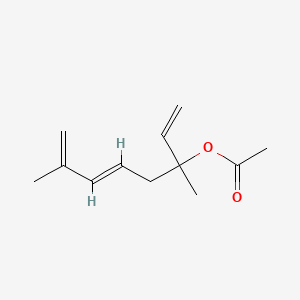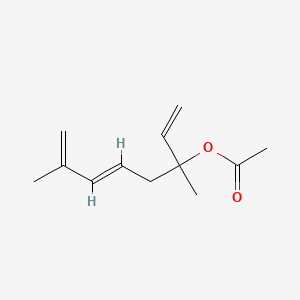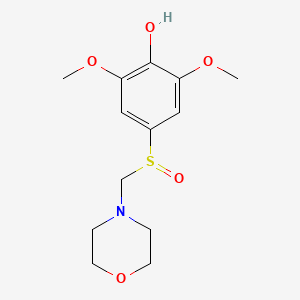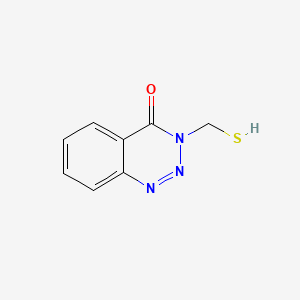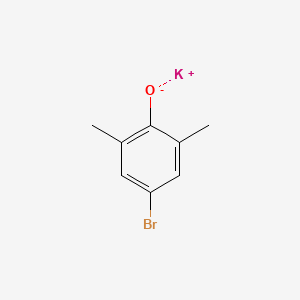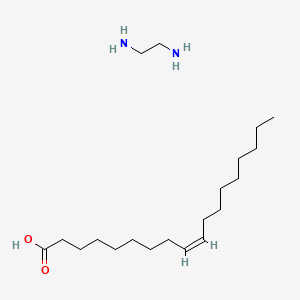
Einecs 248-629-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 248-629-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation methods for Einecs 248-629-1 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Common conditions include the use of solvents, temperature control, and pH adjustments.
Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Einecs 248-629-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include oxides and other oxygenated derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
Scientific Research Applications
Einecs 248-629-1 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases. It is used in drug development and pharmacological research.
Industry: In industrial applications, this compound is used in the production of materials, coatings, and other chemical products.
Mechanism of Action
The mechanism of action of Einecs 248-629-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific proteins, enzymes, or receptors in the body. This interaction can modulate the activity of these targets, leading to various biological effects.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Einecs 248-629-1 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include Einecs 248-630-2 and Einecs 248-631-3. These compounds share some chemical properties but differ in their specific applications and effects.
Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo.
Properties
CAS No. |
27738-73-4 |
|---|---|
Molecular Formula |
C20H42N2O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
ethane-1,2-diamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-4H2/b10-9-; |
InChI Key |
WODXGCGEKYXYEZ-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CN)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

